molecular formula C14H19N5 B15114559 2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B15114559
M. Wt: 257.33 g/mol
InChI Key: AIXIRZBZYPAWGJ-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.

    Addition of the trimethylpyrazole group: This can be done through coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, altering the compound’s properties.

    Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrazine: Lacks the trimethylpyrazole group.

    3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine: Lacks the pyrrolidine group.

    Pyrazine derivatives: A broad class of compounds with varying substituents.

Uniqueness

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

2-pyrrolidin-1-yl-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C14H19N5/c1-10-11(2)17-19(12(10)3)14-13(15-6-7-16-14)18-8-4-5-9-18/h6-7H,4-5,8-9H2,1-3H3

InChI Key

AIXIRZBZYPAWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2N3CCCC3)C

Origin of Product

United States

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